Cas no 51323-43-4 ((3-(bromomethyl)phenyl)boronic acid)

(3-(Bromomethyl)phenyl)boronic acid is a versatile boronic acid derivative featuring both a boronic acid group and a bromomethyl substituent on the aromatic ring. This bifunctional structure makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl compounds and complex organic frameworks. The bromomethyl group further allows for subsequent functionalization, such as nucleophilic substitution or polymerization. Its stability under typical reaction conditions and compatibility with various protecting groups enhance its utility in pharmaceutical and materials chemistry. The compound is particularly useful in constructing tailored molecular architectures for drug discovery and advanced material applications. Proper handling under inert conditions is recommended to preserve reactivity.
(3-(bromomethyl)phenyl)boronic acid structure
51323-43-4 structure
商品名:(3-(bromomethyl)phenyl)boronic acid
CAS番号:51323-43-4
MF:C7H8BBrO2
メガワット:214.8522
MDL:MFCD01632207
CID:55981
PubChem ID:2773281

(3-(bromomethyl)phenyl)boronic acid 化学的及び物理的性質

名前と識別子

    • 3-Bromomethylphenylboronic acid
    • 3-(Bromomethyl)benzeneboronic acid
    • 3-Boronobenzyl bromide~3-(Bromomethyl)phenylboronic acid
    • 3-(Bromomethyl)phenylboronic acid
    • 3-(Bromomethyl)phenylboronic Acid (contains varying amounts of Anhydride)
    • [3-(bromomethyl)phenyl]boronic acid
    • M-(BROMOMETHYL)PHENYLBORONIC ACID
    • 3-(Bromomethyl)benzeneboronic Acid (contains varying amounts of Anhydride)
    • 3-Boronobenzyl bromide
    • (3-(bromomethyl)phenyl)boronic acid
    • (3-Bromomethylphenyl)boronic acid
    • Boronic acid, [3-(bromomethyl)phenyl]-
    • PubChem7782
    • KSC594A4P
    • 3-(bromomethyl)phenylboronicacid
    • 3-Bromomethyl phenylboronic Acid
    • 3-(Dihydroxyboryl)benzyl b
    • 3-Bromomethylphenylboronicacid
    • EN300-102960
    • SCHEMBL723106
    • A22560
    • DTXSID60378333
    • AC-24798
    • AM20050341
    • AKOS005254510
    • 3-(Bromomethyl)phenylboronic acid, 90%
    • AB09478
    • GS-6831
    • ATRFDLFMCLYROQ-UHFFFAOYSA-N
    • 51323-43-4
    • SY015043
    • 3-(bromomethyl)phenyl boronic acid
    • 3-Bromo-methylbenzene boronic acid
    • B3814
    • MFCD01632207
    • FT-0639986
    • 3-(Bromomethyl)phenylboronic acid,98%
    • BBL103741
    • DB-010544
    • STL557551
    • MDL: MFCD01632207
    • インチ: 1S/C7H8BBrO2/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4,10-11H,5H2
    • InChIKey: ATRFDLFMCLYROQ-UHFFFAOYSA-N
    • ほほえんだ: BrC([H])([H])C1=C([H])C([H])=C([H])C(B(O[H])O[H])=C1[H]
    • BRN: 3246618

計算された属性

  • せいみつぶんしりょう: 213.98000
  • どういたいしつりょう: 213.98
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 11
  • 回転可能化学結合数: 2
  • 複雑さ: 121
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 40.5
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない
  • 疎水性パラメータ計算基準値(XlogP): 何もない

じっけんとくせい

  • 色と性状: ふん
  • 密度みつど: 1.57
  • ゆうかいてん: 224-228 °C
  • ふってん: 359.1℃ at 760 mmHg
  • フラッシュポイント: 171 ºC
  • 屈折率: 1.582
  • PSA: 40.46000
  • LogP: 0.26130
  • じょうきあつ: 0.0±0.8 mmHg at 25°C
  • ようかいせい: 不溶性

(3-(bromomethyl)phenyl)boronic acid セキュリティ情報

  • 記号: GHS07
  • ヒント:あぶない
  • シグナルワード:Warning
  • 危害声明: H315,H319,H335
  • 警告文: P261,P305+P351+P338
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 危険カテゴリコード: 36/37/38
  • セキュリティの説明: S26-S36/37/39-S45
  • 危険物標識: Xi
  • セキュリティ用語:S26
  • リスク用語:R36/37/38
  • 包装カテゴリ:II
  • 包装グループ:III
  • 危険レベル:8
  • ちょぞうじょうけん:2-8°C
  • 包装等級:II

(3-(bromomethyl)phenyl)boronic acid 税関データ

  • 税関コード:2931900090
  • 税関データ:

    中国税関番号:

    2931900090

    概要:

    その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。監督管理条件:AB(入国貨物通関表、出国貨物通関表)。最恵国待遇関税:6.5%。一般関税:30.0%

    要約:

    2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国待遇関税:6.5%。一般関税:30.0%

(3-(bromomethyl)phenyl)boronic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM135704-100g
3-Bromomethylphenylboronic acid
51323-43-4 97%
100g
$382 2022-02-28
Ambeed
A177091-10g
3-Bromomethylphenylboronic acid
51323-43-4 97%
10g
$63.0 2025-03-01
Enamine
EN300-102960-0.1g
[3-(bromomethyl)phenyl]boronic acid
51323-43-4 90%
0.1g
$19.0 2023-10-28
Enamine
EN300-102960-0.5g
[3-(bromomethyl)phenyl]boronic acid
51323-43-4 90%
0.5g
$19.0 2023-10-28
Enamine
EN300-102960-2.5g
[3-(bromomethyl)phenyl]boronic acid
51323-43-4 90%
2.5g
$25.0 2023-10-28
Enamine
EN300-102960-100.0g
[3-(bromomethyl)phenyl]boronic acid
51323-43-4 90%
100g
$487.0 2023-06-10
Apollo Scientific
OR10378-5g
3-(Bromomethyl)benzeneboronic acid
51323-43-4 98+%
5g
£23.00 2025-03-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1034224-1g
3-Bromomethylphenylboronic acid
51323-43-4 95%
1g
¥58.00 2024-05-10
Enamine
EN300-102960-0.25g
[3-(bromomethyl)phenyl]boronic acid
51323-43-4 90%
0.25g
$19.0 2023-10-28
Enamine
EN300-102960-50.0g
[3-(bromomethyl)phenyl]boronic acid
51323-43-4 90%
50g
$271.0 2023-06-10

(3-(bromomethyl)phenyl)boronic acid 関連文献

(3-(bromomethyl)phenyl)boronic acidに関する追加情報

Introduction to (3-(bromomethyl)phenyl)boronic Acid (CAS No. 51323-43-4)

(3-(bromomethyl)phenyl)boronic acid), identified by its Chemical Abstracts Service number CAS No. 51323-43-4, is a significant compound in the field of organic synthesis and pharmaceutical development. This compound, characterized by its boronic acid functional group and a bromomethyl substituent on a phenyl ring, has garnered considerable attention due to its versatile applications in cross-coupling reactions and drug discovery.

The structure of (3-(bromomethyl)phenyl)boronic acid consists of a benzene ring substituted with a bromomethyl group at the 3-position and a boronic acid moiety. This unique arrangement makes it an excellent intermediate for Suzuki-Miyaura cross-coupling reactions, which are pivotal in constructing complex organic molecules, including pharmaceuticals. The boronic acid group facilitates the formation of carbon-carbon bonds, while the bromomethyl group provides a reactive site for further functionalization.

In recent years, the demand for efficient and selective synthetic methodologies has led to extensive research on boronic acids and their derivatives. The use of (3-(bromomethyl)phenyl)boronic acid in these reactions has been particularly noteworthy. For instance, studies have demonstrated its utility in the preparation of biaryl compounds, which are prevalent in many active pharmaceutical ingredients (APIs). The ability to introduce diverse substituents via cross-coupling reactions makes this compound invaluable for medicinal chemists.

One of the most compelling aspects of (3-(bromomethyl)phenyl)boronic acid is its role in the development of novel therapeutic agents. Researchers have leveraged its reactivity to synthesize small molecules with potential applications in oncology, neurology, and anti-inflammatory therapies. For example, recent studies have highlighted its use in generating inhibitors of specific enzyme targets, which have shown promise in preclinical models. These findings underscore the importance of this compound in advancing drug discovery efforts.

The synthesis of (3-(bromomethyl)phenyl)boronic acid typically involves the bromination of a phenylboronic acid derivative followed by methylation. This approach ensures high yield and purity, making it suitable for industrial-scale production. Additionally, advances in catalytic systems have improved the efficiency of these reactions, reducing the need for harsh conditions and minimizing byproduct formation.

The pharmaceutical industry has been particularly keen on exploring new applications for this compound. Its incorporation into drug candidates has led to several patents and clinical trials. For instance, derivatives of (3-(bromomethyl)phenyl)boronic acid have been investigated for their ability to modulate protein-protein interactions, which is a critical mechanism in many diseases. These investigations highlight the compound's potential as a building block for next-generation therapeutics.

Beyond pharmaceuticals, (3-(bromomethyl)phenyl)boronic acid finds applications in materials science and agrochemicals. Its reactivity allows for the creation of novel polymers and coatings with enhanced properties. In agrochemicals, it has been used to develop pesticides with improved efficacy and reduced environmental impact. These diverse applications underscore the compound's versatility and importance across multiple scientific disciplines.

The future prospects for (3-(bromomethyl)phenyl)boronic acid are promising, with ongoing research aimed at expanding its utility further. Innovations in synthetic chemistry and catalysis are expected to unlock new possibilities for this compound. As the field continues to evolve, it is likely that we will see more sophisticated applications emerge, reinforcing its role as a cornerstone of modern chemical synthesis.

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